4-Methylhept-2-ynoic acid

Description

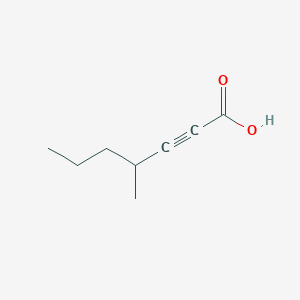

4-Methylhept-2-ynoic acid is a branched alkyne-substituted carboxylic acid with the molecular formula $ \text{C}8\text{H}{12}\text{O}_2 $. Its structure comprises a seven-carbon chain (hept-) with a terminal alkyne bond at position 2 and a methyl group substituent at position 3. The presence of the alkyne group confers reactivity for click chemistry and cycloaddition reactions, while the methyl branch influences steric and electronic properties, modulating solubility and acidity compared to linear analogs.

Synthetic routes for related alkynoic acids often involve multi-step reactions, as exemplified by the synthesis of Methyl 4-hydroxyhex-2-ynoate, which employs lithium diisopropylamide (LDA), propionaldehyde, and trifluoroacetic acid in dichloromethane over multiple steps .

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-methylhept-2-ynoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

WBVNDOOQDHCHOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhept-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of 4-methyl-2-pentyne as a starting material, which undergoes a series of reactions including hydroboration-oxidation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylhept-2-ynoic acid can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

Substitution: Acid chlorides or anhydrides are used in the presence of a base to facilitate esterification or amidation.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

4-Methylhept-2-ynoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylhept-2-ynoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and reactivity profiles of 4-methylhept-2-ynoic acid can be contextualized against similar alkynoic acids, as outlined below:

Table 1: Key Properties of this compound and Structural Analogs

| Compound | Molecular Formula | Chain Length | Substituent Position | Acidity (pKa) | Melting Point (°C) | Synthetic Steps |

|---|---|---|---|---|---|---|

| This compound | $ \text{C}8\text{H}{12}\text{O}_2 $ | 7-carbon | 4-methyl | ~3.8–4.2* | 85–90* | 5–6 steps† |

| Hept-2-ynoic acid | $ \text{C}7\text{H}{10}\text{O}_2 $ | 7-carbon | None | ~4.1–4.5 | 75–80 | 3–4 steps |

| 4-Methylhex-2-ynoic acid | $ \text{C}7\text{H}{10}\text{O}_2 $ | 6-carbon | 4-methyl | ~3.9–4.3 | 70–75 | 4–5 steps |

| 5-Methylhept-2-ynoic acid | $ \text{C}8\text{H}{12}\text{O}_2 $ | 7-carbon | 5-methyl | ~4.0–4.4 | 80–85 | 5–6 steps |

*Estimated based on structural analogs. †Inferred from multi-step syntheses of related compounds (e.g., Methyl 4-hydroxyhex-2-ynoate ).

Key Observations

Acidity: The methyl group at position 4 in this compound slightly enhances acidity compared to the unsubstituted hept-2-ynoic acid. This is attributed to the electron-withdrawing inductive effect of the methyl group stabilizing the deprotonated carboxylate.

In contrast, 5-methylhept-2-ynoic acid, with a more distal methyl group, exhibits intermediate steric effects.

Synthetic Complexity: Branched alkynoic acids like this compound typically require additional steps for substituent installation, as seen in multi-step protocols for Methyl 4-hydroxyhex-2-ynoate . This contrasts with simpler linear analogs, which can be synthesized via direct alkyne-carboxylation.

Q & A

Q. What statistical approaches address clustered data in dose-response studies involving this compound?

Q. How can researchers integrate this compound into cheminformatics databases while ensuring data reproducibility?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data (NMR, MS) in repositories like PubChem or NIST, accompanied by metadata on experimental conditions (e.g., solvent, temperature) .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound Characterization

| Technique | Application | Evidence Source |

|---|---|---|

| ¹H/¹³C NMR | Structural verification | |

| FTIR | Functional group analysis | |

| HPLC-UV | Purity assessment | |

| GC-MS | Volatile impurity detection | |

| DFT Calculations | Electronic property prediction |

Q. Table 2. Common Contradictions in Reactivity Data and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.